4-(2-Hydroxyethoxy)salicylic acid

Vue d'ensemble

Description

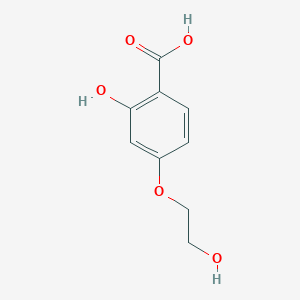

4-(2-Hydroxyethoxy)salicylic acid, also known as 2-hydroxy-4-(2-hydroxyethoxy)benzoic acid, is a white to almost white powder or crystal . It has a molecular formula of C9H10O5 and a molecular weight of 198.2 .

Molecular Structure Analysis

The molecular structure of 4-(2-Hydroxyethoxy)salicylic acid is represented by the formula C9H10O5 . The InChI representation is InChI=1S/C9H10O5/c10-3-4-14-6-1-2-7(9(12)13)8(11)5-6/h1-2,5,10-11H,3-4H2,(H,12,13) .Physical And Chemical Properties Analysis

4-(2-Hydroxyethoxy)salicylic acid is a solid at 20 degrees Celsius . It has a melting point of 206 degrees Celsius .Applications De Recherche Scientifique

Role in Plant Defense Mechanisms

4-(2-Hydroxyethoxy)salicylic acid, a derivative of salicylic acid, may have implications in plant defense similar to salicylic acid. Salicylic acid is crucial for inducing systemic acquired resistance in plants, as demonstrated in studies where transgenic tobacco plants unable to accumulate salicylic acid were more susceptible to tobacco mosaic virus (Gaffney et al., 1993). This suggests that derivatives of salicylic acid, such as 4-(2-Hydroxyethoxy)salicylic acid, could potentially influence plant defense mechanisms.

Hydroxamic Acids in Plant Defense

Hydroxamic acids, related to the chemical structure of 4-(2-Hydroxyethoxy)salicylic acid, are known for their defensive properties in plants against pests and diseases. These compounds are crucial in the defense of cereals against various biotic stressors (Niemeyer, 1988). The role of hydroxamic acids highlights the potential of 4-(2-Hydroxyethoxy)salicylic acid in contributing to plant defense strategies.

Salicylic Acid in Heavy Metal Stress Response

Salicylic acid plays a vital role in plants' response to heavy metal stress, suggesting that 4-(2-Hydroxyethoxy)salicylic acid could have similar applications. It interacts with other plant hormones and promotes the stimulation of antioxidant compounds, helping plants counteract heavy metal stress (Sharma et al., 2020). This indicates a potential area of research for 4-(2-Hydroxyethoxy)salicylic acid in enhancing plant resilience to environmental stressors.

Biomedical Applications

Hydrogels based on polymeric derivatives of salicylic acid, including potentially 4-(2-Hydroxyethoxy)salicylic acid, have been prepared for biomedical applications. These hydrogels, created by free radical copolymerization, show promise in various medical applications due to their hydrophilic nature and the beneficial properties of salicylic acid derivatives (Elvira et al., 2001). This opens up research avenues in medical science, particularly in drug delivery systems and wound healing applications.

Metabolic Engineering for Chemical Production

Salicylic acid and its derivatives, like 4-(2-Hydroxyethoxy)salicylic acid, have potential in metabolic engineering for the production of valuable chemicals. For example, the engineering of Escherichia coli for the production of 4-hydroxymandelic acid, a valuable aromatic fine chemical, showcases the possibilities of using salicylic acid pathways for synthesizing other valuable compounds (Li Fei-Fei et al., 2016). This suggests a promising research direction for utilizing 4-(2-Hydroxyethoxy)salicylic acid in microbial factories for chemical production.

Mécanisme D'action

Target of Action

It is known that salicylic acid, a related compound, targets cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain .

Mode of Action

Salicylic acid, a structurally similar compound, irreversibly inhibits cox-1 and cox-2 enzymes, thereby reducing the formation of pro-inflammatory prostaglandins . It is plausible that 4-(2-Hydroxyethoxy)salicylic acid may exhibit a similar mode of action.

Biochemical Pathways

Salicylic acid, a related compound, is known to affect the arachidonic acid pathway by inhibiting the cox enzymes . This results in decreased production of prostaglandins, thereby affecting inflammation and pain signaling pathways.

Pharmacokinetics

Salicylic acid, a structurally similar compound, is known to be rapidly absorbed and undergoes extensive metabolism, primarily in the liver . It is excreted renally, both unchanged and as metabolites .

Result of Action

Given its structural similarity to salicylic acid, it may exhibit similar effects, such as reducing inflammation and pain by decreasing the production of pro-inflammatory prostaglandins .

Action Environment

For instance, the compound is recommended to be stored in a sealed container in a dry environment .

Safety and Hazards

Propriétés

IUPAC Name |

2-hydroxy-4-(2-hydroxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c10-3-4-14-6-1-2-7(9(12)13)8(11)5-6/h1-2,5,10-11H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEIMLMPQGJCGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCO)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Hydroxyethoxy)salicylic acid | |

CAS RN |

163451-82-9 | |

| Record name | 4-(2-Hydroxyethoxy)salicylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

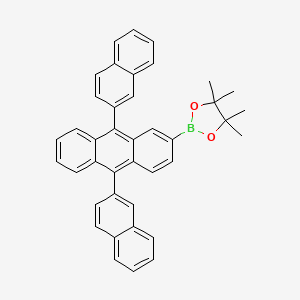

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4R,6R)-3-[[(2R,4R,5S)-3-acetamido-4-[[(2R,4R,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]methoxymethyl]-6-[[(2R,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]methoxy]-4,5-dihydroxy-5-methyloxane-2-carboxylic acid](/img/structure/B1632593.png)

![4-[(Z)-pent-1-enyl]benzoic acid](/img/structure/B1632631.png)